molecular formula C15H15FN2O3S B5511843 ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate

ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate

Cat. No. B5511843
M. Wt: 322.4 g/mol
InChI Key: LHSBXVPXMHPJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate involves multistep reactions, typically starting from simpler precursors. For example, similar compounds have been synthesized from ethyl derivatives using bromophenyl, ammonium acetate, and glacial acetic acid in a reaction mechanism that involves nucleophilic substitution and condensation steps (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds is often determined using single-crystal X-ray diffraction techniques. These structures reveal the atomic arrangement, bond lengths, angles, and molecular conformation, providing insights into the molecular geometry and stabilization through intramolecular and intermolecular interactions, such as hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

This compound can participate in various chemical reactions due to its functional groups. For instance, the amino group can act as a nucleophile in substitution reactions, while the carbonyl group can undergo condensation reactions. The thiophene ring adds another layer of reactivity, engaging in electrophilic substitution reactions due to its aromatic nature.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of this compound under different conditions. These properties are influenced by the molecular structure and intermolecular forces present within the compound.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, reactivity towards various reagents, and stability, are determined by its functional groups and molecular structure. Studies on similar compounds provide valuable insights into their chemical behavior and potential reactivity patterns (Puthran et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds , it could be of interest in the development of new pharmaceuticals or in other chemical research.

properties

IUPAC Name

ethyl 2-amino-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSBXVPXMHPJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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